molecular formula C17H25N5O3 B10995527 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B10995527
M. Wt: 347.4 g/mol
InChI Key: SQNQZQIEMIPSCC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , has the chemical formula C10H11N3 . It belongs to the class of pyrazole-containing heterocycles. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine involves several steps. One common synthetic route is the reaction between 1-(pyridin-2-yl)hydrazine and acetylacetone. The yield is typically around 71% .

Reaction Conditions::
  • Reactants: 1-(pyridin-2-yl)hydrazine, acetylacetone
  • Solvent: Organic solvents (e.g., ethanol, methanol)
  • Temperature: Typically refluxed
  • Catalysts: None required

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced under appropriate conditions.

    Substitution: Reacts with various electrophiles (e.g., alkyl halides, acyl chlorides).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO, HO).

    Reduction: Reducing agents (e.g., NaBH, LiAlH).

    Substitution: Lewis acids (e.g., AlCl), nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Pyridine N-oxide derivatives.
  • Reduction: Pyrazoline derivatives.
  • Substitution: Alkylated or acylated pyrazole products.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine finds applications in:

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While there are related pyrazole-containing compounds, the unique structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine sets it apart. Similar compounds include 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .

Properties

Molecular Formula

C17H25N5O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C17H25N5O3/c1-12(2)25-9-5-8-18-16(23)11-21-17(24)7-6-15(20-21)22-14(4)10-13(3)19-22/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,23)

InChI Key

SQNQZQIEMIPSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCCOC(C)C)C

Origin of Product

United States

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